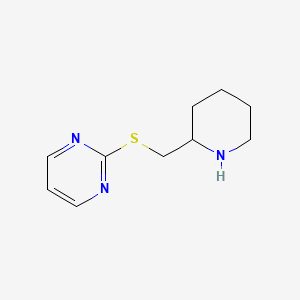![molecular formula C12H15NO4 B13251515 [(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13251515.png)
[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol is a chemical compound characterized by its unique structure, which includes a nitrophenyl group attached to an oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol typically involves the reaction of a suitable precursor with a nitrophenyl derivative under controlled conditions. One common method includes the use of a catalytic hydrogenation process to introduce the nitrophenyl group onto the oxane ring. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Various substitution reactions can occur, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxides.
科学的研究の応用
[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which [(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in various binding interactions, while the oxane ring provides structural stability. These interactions can influence biological pathways and chemical reactions, making the compound valuable in research and development.
類似化合物との比較
Similar Compounds
- [(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol
- [(2S,5R)-5-(2-Nitrophenyl)oxan-2-yl]methanol
Uniqueness
[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol is unique due to the position of the nitro group on the phenyl ring, which can significantly influence its reactivity and interactions
特性
分子式 |
C12H15NO4 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC名 |
[(2S,5R)-5-(4-nitrophenyl)oxan-2-yl]methanol |
InChI |
InChI=1S/C12H15NO4/c14-7-12-6-3-10(8-17-12)9-1-4-11(5-2-9)13(15)16/h1-2,4-5,10,12,14H,3,6-8H2/t10-,12-/m0/s1 |
InChIキー |
LNCYLNPAYLRAHN-JQWIXIFHSA-N |
異性体SMILES |
C1C[C@H](OC[C@H]1C2=CC=C(C=C2)[N+](=O)[O-])CO |
正規SMILES |
C1CC(OCC1C2=CC=C(C=C2)[N+](=O)[O-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13251445.png)
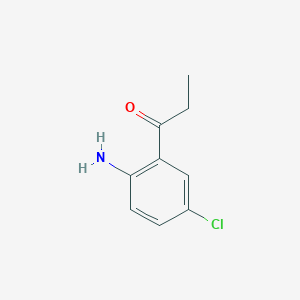
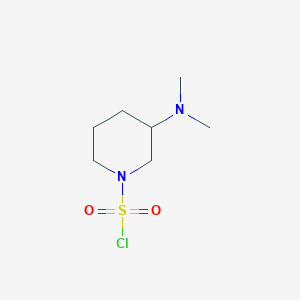
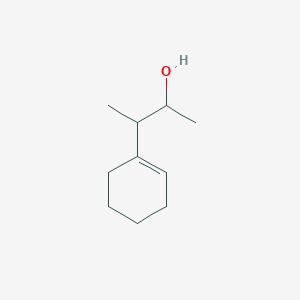
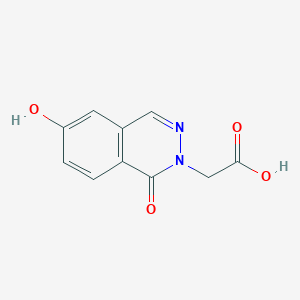
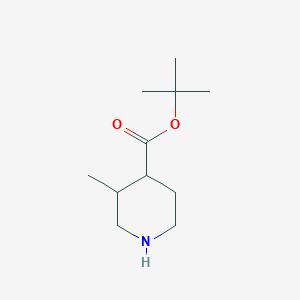
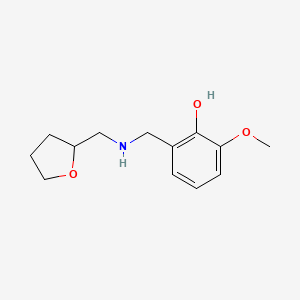

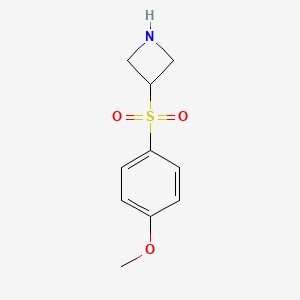

![Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride](/img/structure/B13251490.png)
